molecular formula C22H29N3O3S B11640845 Ethyl 2-{[3-(4-ethylpiperazin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate

Ethyl 2-{[3-(4-ethylpiperazin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate

Cat. No.: B11640845
M. Wt: 415.6 g/mol
InChI Key: SRXCROIPXRQBJG-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(4-ETHYLPIPERAZIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a molecular formula of C24H35N3O11S This compound is notable for its unique structure, which includes a thiophene ring, a piperazine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[3-(4-ETHYLPIPERAZIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[3-(4-ETHYLPIPERAZIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

ETHYL 2-[3-(4-ETHYLPIPERAZIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(4-ETHYLPIPERAZIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring and ethyl ester group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

ETHYL 2-[3-(4-ETHYLPIPERAZIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-[3-(4-METHYLPIPERAZIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine moiety.

    ETHYL 2-[3-(4-PROPYLPIPERAZIN-1-YL)PROPANAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE: This compound features a propyl group on the piperazine moiety, which can lead to variations in biological activity and reactivity compared to the ethyl-substituted compound.

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H29N3O3S/c1-3-24-12-14-25(15-13-24)11-10-20(26)23-21-18(22(27)28-4-2)16-19(29-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3,(H,23,26)

InChI Key

SRXCROIPXRQBJG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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